4-(Dimethylsulfamoylamino)-1-(1,1-dioxothiolan-3-yl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Dimethylsulfamoylamino)-1-(1,1-dioxothiolan-3-yl)piperidine is a useful research compound. Its molecular formula is C11H23N3O4S2 and its molecular weight is 325.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
One study explored the adsorption and corrosion inhibition properties of piperidine derivatives, including those similar to 4-(Dimethylsulfamoylamino)-1-(1,1-dioxothiolan-3-yl)piperidine, on iron corrosion. This research used quantum chemical calculations and molecular dynamics simulations to analyze global reactivity parameters and adsorption behaviors (Kaya et al., 2016).
Anticonvulsant Agents
Piperidyl indanone derivatives, related to the compound , were synthesized and evaluated for their anticonvulsant activity in animal models. These compounds demonstrated significant anticonvulsant profiles and also influenced GABA levels in the brain (Siddiqui et al., 2012).
Synthesis and Spectroscopy for Antitumor Evaluation
The synthesis of certain piperidine derivatives and their evaluation for antitumor activity was conducted. These compounds showed inhibitory effects on various tumor and normal cell lines, indicating potential for cancer treatment (Al-Omran et al., 2014).
Antimicrobial Activity
A study focused on the synthesis of novel piperidine derivatives and their antimicrobial activity. These compounds displayed significant activity against various microbial strains, showcasing their potential in antimicrobial applications (Desai et al., 2016).
Pharmacological Evaluation
Research on piperidine derivatives also extends to pharmacological evaluation. For instance, some studies synthesized and evaluated piperidine compounds for their potential as analgesics or opioid antagonists, relevant in treating pain and gastrointestinal disorders (Waters, 1978), (Zimmerman et al., 1994).
Properties
IUPAC Name |
4-(dimethylsulfamoylamino)-1-(1,1-dioxothiolan-3-yl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O4S2/c1-13(2)20(17,18)12-10-3-6-14(7-4-10)11-5-8-19(15,16)9-11/h10-12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWPJCMLBKCPBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC1CCN(CC1)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.